1-Bromo-2-ethenyl-3-methoxy-5-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-ethenyl-3-methoxy-5-methylbenzene is an organic compound with a complex structure that includes a bromine atom, an ethenyl group, a methoxy group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-ethenyl-3-methoxy-5-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-ethenyl-3-methoxy-5-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-ethenyl-3-methoxy-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethenyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to form corresponding alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include alkanes with the bromine atom removed.
Scientific Research Applications
1-Bromo-2-ethenyl-3-methoxy-5-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-2-ethenyl-3-methoxy-5-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atom and other functional groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methoxy-1,3-dimethylbenzene
- 4-Bromo-3,5-dimethylanisole
- 2-Bromo-1-methoxy-3,5-dimethylbenzene
Uniqueness
1-Bromo-2-ethenyl-3-methoxy-5-methylbenzene is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
630120-29-5 |
---|---|
Molecular Formula |
C10H11BrO |
Molecular Weight |
227.10 g/mol |
IUPAC Name |
1-bromo-2-ethenyl-3-methoxy-5-methylbenzene |
InChI |
InChI=1S/C10H11BrO/c1-4-8-9(11)5-7(2)6-10(8)12-3/h4-6H,1H2,2-3H3 |
InChI Key |
FFCKRDAIRKIDRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.